molecular formula C11H16N2O2 B3052686 Tert-butyl methyl(pyridin-2-YL)carbamate CAS No. 436161-79-4

Tert-butyl methyl(pyridin-2-YL)carbamate

Cat. No.: B3052686
CAS No.: 436161-79-4
M. Wt: 208.26 g/mol
InChI Key: AAUJRTRWJOPCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl methyl(pyridin-2-yl)carbamate is a valuable Boc-protected amine derivative based on the 2-aminopyridine scaffold. This structure serves as a versatile synthetic intermediate and building block in organic synthesis and medicinal chemistry research. The tert-butoxycarbonyl (Boc) group is a cornerstone in modern synthesis, widely used to protect amine functionalities during multi-step synthetic sequences, particularly in the development of pharmaceuticals and complex molecules . While specific biological data for this compound is not available in the searched sources, analogs of this molecule, such as tert-butyl (5-amino-6-methylpyridin-2-yl)carbamate, are actively traded as research chemicals, highlighting the relevance of this chemical class in scientific exploration . Related compounds, including tert-butyl methyl(6-methylpyridin-2-yl)carbamate, require specific handling and are recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . As a pyridine-based carbamate, its primary research value lies in its potential for functionalization and deprotection , enabling the construction of more complex molecular architectures. This product is intended for research applications in a controlled laboratory setting and is strictly labeled as For Research Use Only . Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-methyl-N-pyridin-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12-9/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUJRTRWJOPCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471722
Record name tert-Butyl methyl(pyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436161-79-4
Record name tert-Butyl methyl(pyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl Methyl Pyridin 2 Yl Carbamate

Direct Synthesis Routes to Tert-butyl methyl(pyridin-2-yl)carbamate

The most direct and common method for synthesizing the title compound involves the N-protection of 2-(methylamino)pyridine (B147262). This reaction utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the standard reagent for introducing the Boc group. The reaction proceeds as a nucleophilic attack by the secondary amine nitrogen of 2-(methylamino)pyridine on one of the carbonyl carbons of (Boc)₂O. The process is typically facilitated by a base to neutralize the acidic byproduct and is conducted in an appropriate organic solvent.

The general reaction is as follows: 2-(methylamino)pyridine + (Boc)₂O → this compound

This method is favored for its operational simplicity and the high yields often obtained. The byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed, simplifying the purification process.

ReagentBaseSolventTemperatureTypical Yield
Di-tert-butyl dicarbonateTriethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl AcetateRoom Temperature>90%

Precursor-Based Synthetic Approaches to this compound

Starting from 2-aminopyridine (B139424), the synthesis requires two key transformations: N-methylation and N-Boc protection. The order of these steps can be varied, leading to two distinct synthetic sequences.

Sequence A: Methylation followed by Boc-protection

N-Methylation: 2-aminopyridine is first methylated to form 2-(methylamino)pyridine. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, often in the presence of a base like sodium hydride (NaH) to deprotonate the primary amine.

N-Boc Protection: The resulting 2-(methylamino)pyridine is then protected with di-tert-butyl dicarbonate as described in the direct synthesis route (Section 2.1).

Sequence B: Boc-protection followed by Methylation

N-Boc Protection: 2-aminopyridine is reacted with di-tert-butyl dicarbonate to form tert-butyl (pyridin-2-yl)carbamate. researchgate.netnih.gov This reaction is well-documented and typically proceeds in high yield. chemicalbook.com

N-Methylation: The carbamate (B1207046) nitrogen of tert-butyl (pyridin-2-yl)carbamate is then methylated. This step requires a strong base (e.g., sodium hydride) to deprotonate the N-H of the carbamate, generating a nucleophilic anion that subsequently reacts with a methylating agent like methyl iodide.

Synthetic StepReagentsBaseSolventKey Considerations
Sequence A: Step 1 (Methylation) Methyl iodide, Dimethyl sulfateSodium hydride (NaH)THF, DMFRequires anhydrous conditions; potential for over-methylation.
Sequence B: Step 2 (Methylation) Methyl iodideSodium hydride (NaH)THF, DMFRequires a strong base to deprotonate the less nucleophilic carbamate nitrogen.

An alternative and powerful strategy involves the use of halopyridines, typically 2-chloro- or 2-bromopyridine, as electrophilic partners in a cross-coupling reaction. The Buchwald-Hartwig amination is the premier method for this transformation, enabling the formation of the crucial C-N bond. wikipedia.orgacsgcipr.org

The reaction involves coupling the 2-halopyridine with methylamine (B109427) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. libretexts.org The resulting intermediate, 2-(methylamino)pyridine, is then subjected to Boc protection as previously described.

Key components of the Buchwald-Hartwig amination include:

Palladium Precatalyst: Common sources of palladium(0) include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), which is reduced in situ. libretexts.org

Ligand: Bulky, electron-rich phosphine ligands are essential for catalytic activity. Modern ligands such as XPhos, BrettPhos, and BINAP have proven effective in promoting the coupling of amines with aryl halides. wikipedia.orgnih.gov

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are frequently used. libretexts.orgnih.gov

Coupling Partner 1Coupling Partner 2Catalyst System (Precatalyst / Ligand)BaseSolvent
2-BromopyridineMethylaminePd₂(dba)₃ / XPhosSodium tert-butoxide (NaOt-Bu)Toluene (B28343), Dioxane
2-ChloropyridineMethylaminePd(OAc)₂ / BrettPhosCesium Carbonate (Cs₂CO₃)Toluene, THF

Optimization of Reaction Conditions for Enhanced Synthesis

The efficiency of precursor-based syntheses, particularly the Buchwald-Hartwig amination, is highly dependent on the careful selection of reaction parameters. acs.org Optimization studies focus on systematically varying the catalyst, ligand, base, and solvent to maximize yield and minimize reaction times. nih.gov

Ligand Selection: The evolution of phosphine ligands has been critical. First-generation ligands were effective for aryl iodides and bromides, but modern, sterically hindered biarylphosphine ligands (e.g., XPhos, t-BuXPhos) have expanded the reaction's scope to include less reactive aryl chlorides and allow for lower catalyst loadings. nih.gov

Base and Solvent Compatibility: The choice of base is often linked to the solvent. Strong bases like sodium tert-butoxide are highly effective in non-polar aromatic solvents like toluene. nih.gov In contrast, inorganic bases such as cesium carbonate or potassium phosphate (B84403) may offer advantages in terms of handling and cost, performing well in polar aprotic solvents.

Temperature Control: While these reactions were historically run at elevated temperatures (80-110 °C), newer catalyst systems often exhibit high activity at lower temperatures, which can improve functional group tolerance and reduce the formation of byproducts.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. mlsu.ac.in This involves considering factors such as solvent choice, energy consumption, and waste generation. acsgcipr.org

Solvent Selection: A significant focus is on replacing hazardous solvents. Traditional solvents for Buchwald-Hartwig reactions, such as toluene and 1,4-dioxane, are being replaced by more environmentally benign alternatives. acsgcipr.org Green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even certain alcohols or esters are preferred. researchgate.net Recent research has even demonstrated the use of vegetable oils as effective, renewable solvent systems for amination reactions. acs.org

Atom Economy and Waste Reduction: Direct synthesis routes (Section 2.1) generally exhibit higher atom economy than multi-step precursor-based approaches. The reaction with (Boc)₂O is particularly efficient, as the byproducts are benign and easily removed. In coupling reactions, optimizing catalyst loading is crucial to minimize residual heavy metal waste.

Energy Efficiency: The development of highly active catalysts that operate at or near room temperature significantly reduces the energy consumption of the synthesis. This aligns with the green chemistry goal of conducting syntheses under ambient conditions whenever possible.

Mechanistic Investigations of Reactions Involving Tert Butyl Methyl Pyridin 2 Yl Carbamate

Role of Tert-butyl methyl(pyridin-2-yl)carbamate in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly for electron-deficient systems like pyridine (B92270). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success.

In the case of pyridine derivatives, nucleophilic attack is strongly favored at the C2 (α) and C4 (γ) positions. This preference is due to the ability of the electronegative ring nitrogen to stabilize the resulting Meisenheimer complex through resonance, by delocalizing the negative charge onto the nitrogen atom. stackexchange.com Attack at the C3 (β) position does not allow for this stabilization, making the corresponding intermediate significantly higher in energy. stackexchange.com

The substituent at the 2-position, the N-methyl-N-(tert-butoxycarbonyl)amino group [-N(Me)Boc], has a significant electronic influence on the pyridine ring. This group is strongly electron-donating through resonance, as the nitrogen lone pair can delocalize into the aromatic system. This donation increases the electron density of the pyridine ring, making it inherently less electrophilic and thus deactivating it towards nucleophilic attack compared to an unsubstituted or electron-deficient pyridine.

An alternative pathway for C-N bond cleavage in 2-aminopyridines involves activation via a transition metal catalyst. For instance, a ruthenium(II) complex can coordinate to the pyridine ring in an η⁶ fashion, rendering the ring sufficiently electrophilic to undergo nucleophilic attack. In this catalytic cycle, the 2-amino group itself can act as the leaving group, being displaced by another amine. thieme-connect.de

Electrophilic Aromatic Substitution on the Pyridine Ring System of this compound

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609). The pyridine nitrogen atom has two main effects: it deactivates the ring towards electrophilic attack through induction, and under the strongly acidic conditions often required for EAS, it becomes protonated, creating a highly deactivated pyridinium (B92312) cation. galchimia.com

However, the N-methyl-N-(tert-butoxycarbonyl)amino group at the C2 position is a powerful activating group. It directs incoming electrophiles primarily to the ortho and para positions relative to itself. masterorganicchemistry.com In the context of a 2-substituted pyridine, the directing effects are as follows:

C5-position: This is para to the -N(Me)Boc group and is strongly activated. The carbamate's nitrogen lone pair can effectively stabilize the positive charge in the sigma-complex intermediate through resonance.

C3-position: This is ortho to the -N(Me)Boc group and is also activated. However, it is adjacent to the deactivating ring nitrogen, which somewhat tempers the activation.

Other positions: The C4 and C6 positions are meta to the activating group and are therefore less favored.

Consequently, electrophilic substitution on this compound is expected to occur preferentially at the C5 position, and to a lesser extent at the C3 position. For example, the nitration of 2-aminopyridine (B139424) derivatives typically yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. ntnu.no The reaction often proceeds through the formation of a nitramine intermediate at the exocyclic nitrogen, followed by a thermal rearrangement. ntnu.no The specific directing effect can be influenced by the choice of protecting group; for instance, a bulky N-sulfonyl group has been shown to selectively direct nitration to the C3 position. rsc.org

Directing Effects in Electrophilic Aromatic Substitution
Position of AttackRelation to -N(Me)Boc GroupElectronic EffectPredicted Reactivity
C3OrthoActivated by -N(Me)Boc, Deactivated by Ring NModerately Favored
C4MetaDeactivatedDisfavored
C5ParaStrongly Activated by -N(Me)BocStrongly Favored
C6MetaDeactivatedDisfavored

Cleavage Mechanisms of the Tert-butyl Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease with which it can be removed. The cleavage of the Boc moiety from this compound can be achieved through several mechanisms.

Acid-Catalyzed Cleavage: This is the most common method for Boc deprotection. The mechanism involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.com

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid, which makes the carbonyl carbon more electrophilic.

C-O Bond Cleavage: The bond between the tert-butyl group and the oxygen atom cleaves to form a highly stable tert-butyl cation and a carbamic acid intermediate.

Cation Quenching: The tert-butyl cation is neutralized, typically by deprotonating to form isobutylene (B52900) gas or by being trapped by a nucleophilic scavenger. commonorganicchemistry.comorganic-chemistry.org

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, losing carbon dioxide gas to yield the free amine. commonorganicchemistry.com

Protonation: Under the acidic conditions, the resulting 2-(methylamino)pyridine (B147262) is protonated to form its corresponding ammonium (B1175870) salt.

Thermal Cleavage: The Boc group can also be removed by heating, typically at temperatures above 150 °C, without any catalyst. acsgcipr.org This method is considered a "green" alternative as it avoids the use of strong acids. The mechanism is believed to proceed via a fragmentation pathway that generates the free amine, isobutylene, and carbon dioxide. acsgcipr.orgresearchgate.net This process can be particularly useful in continuous flow systems, where precise temperature control can allow for selective deprotection. nih.gov

Lewis Acid-Mediated Cleavage: Lewis acids, such as zinc bromide (ZnBr₂), can also catalyze the removal of the Boc group. researchgate.net This method can offer greater chemoselectivity, sometimes allowing for the cleavage of a tert-butyl ester in the presence of a Boc group, or vice versa, depending on the specific conditions. researchgate.net

Comparison of Boc Cleavage Methods
MethodTypical ReagentsMechanismKey ByproductsAdvantages
Acid-CatalyzedHCl, TFA, H₃PO₄ nih.govProtonation, C-O Cleavage, Decarboxylation commonorganicchemistry.comIsobutylene, CO₂Fast, efficient, widely used
ThermalHeat (e.g., 150-180 °C)Fragmentation acsgcipr.orgIsobutylene, CO₂Catalyst-free, "green"
Lewis AcidZnBr₂, etc. researchgate.netCoordination, C-O CleavageIsobutylene, CO₂Can be highly chemoselective

Metal-Catalyzed Transformations Involving this compound

Functionalized derivatives of this compound are valuable substrates in a variety of metal-catalyzed cross-coupling reactions. These reactions are essential for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides (or pseudo-halides) and amines. wikipedia.orgacsgcipr.org A halogenated derivative of this compound, such as tert-butyl (5-bromo-pyridin-2-yl)(methyl)carbamate, can serve as the electrophilic partner in this reaction.

The catalytic cycle generally proceeds as follows: libretexts.org

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of phosphine (B1218219) ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. researchgate.net This methodology allows for the coupling of a wide range of amines, including primary and secondary amines, with the functionalized pyridyl substrate. A similar cycle can be employed for C-O bond formation (etherification) using alcohols as nucleophiles.

The Chan-Lam coupling reaction facilitates the formation of aryl C-N and C-O bonds using a copper catalyst, typically with aryl boronic acids as the aryl source. wikipedia.orgorganic-chemistry.org Unlike the palladium-catalyzed Buchwald-Hartwig reaction, Chan-Lam couplings are often performed in the presence of air at room temperature. organic-chemistry.org

In this context, a related compound like tert-butyl (pyridin-2-yl)carbamate (with an N-H bond) can act as the nucleophilic partner, coupling with an aryl boronic acid to form an N-aryl product. Carbamates are known substrates for this transformation. organic-chemistry.orgresearchgate.net

The proposed mechanism involves the following key steps: wikipedia.org

Transmetalation: The aryl boronic acid transmetalates its aryl group to a Cu(II) salt.

Nucleophile Coordination: The N-H containing carbamate coordinates to the copper-aryl intermediate.

Reductive Elimination: The reaction proceeds through a putative Cu(III) intermediate, which undergoes reductive elimination to form the C-N bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by oxygen from the air to complete the catalytic cycle.

Halogenated or boronylated derivatives of this compound can also participate in other important cross-coupling reactions.

Suzuki Coupling: A palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide. For example, tert-butyl (5-bromo-pyridin-2-yl)(methyl)carbamate could be coupled with an arylboronic acid to form a new C-C bond at the C5 position of the pyridine ring.

Heck Reaction: A palladium-catalyzed reaction that forms a C-C bond between an unsaturated halide and an alkene. nih.gov A halogenated version of the title compound could be coupled with an alkene to introduce a vinyl or substituted vinyl group onto the pyridine ring.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This would allow for the introduction of an alkynyl substituent onto the pyridine ring of a halogenated precursor.

In all these cases, the this compound moiety acts as a stable, directing, and protecting group that can be retained during the cross-coupling step and removed later in the synthetic sequence if desired.

Hydride Reductions and other Reduction Reactions

The reduction of this compound can proceed via two main pathways: reaction at the pyridine ring or reaction involving the carbamate moiety. The tert-butoxycarbonyl (Boc) protecting group is generally stable to many hydride reducing agents under mild conditions, allowing for selective reduction of other functional groups. However, the aromatic pyridine ring can be reduced under specific catalytic or chemical conditions.

Reduction of the Pyridine Ring:

The pyridine ring of N-Boc protected aminopyridines can be partially or fully reduced to yield tetrahydropyridines or piperidines, respectively. The choice of reagent and conditions dictates the outcome.

Catalytic Hydrogenation: The use of transition metal catalysts with a hydrogen source is a common method for pyridine reduction. For instance, rhodium oxide (Rh₂O₃) has been reported for the hydrogenation of functionalized pyridines under mild conditions. rsc.org When applied to 2-aminopyridine derivatives, the reaction often yields 3,4,5,6-tetrahydropyridin-2-amine products, a result of the tautomeric nature of the substrate. rsc.org Other methods include the use of sodium borohydride (B1222165) (NaBH₄) on activated pyridinium salts to yield tetrahydropyridines. acs.org

Chemical Reduction: Strong reducing agents can also effect this transformation. Samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce pyridine to piperidine (B6355638) at room temperature. clockss.org This system can also reduce aminopyridines, sometimes with concomitant elimination of the amino group, to yield piperidine. clockss.org Milder reagents, such as amine boranes, have been used for the selective dearomatization of N-substituted pyridines to furnish dihydropyridines. nih.gov

Reduction of the Carbamate Group:

While the Boc group is robust, specific catalytic systems have been developed to reduce the carbamate carbonyl group. A notable example is the magnesium-catalyzed reduction of N-Boc protected amines using silanes like pinacolborane (HBpin). This reaction transforms the N-Boc group into an N-methyl group, effectively making the Boc group a precursor to a methylamine (B109427). organic-chemistry.orgnih.gov This provides an alternative reaction pathway that leaves the pyridine ring intact while modifying the protecting group into a permanent substituent.

Table 1: Summary of Reduction Reactions for N-Boc-Aminopyridine Derivatives
Reaction TypeReagent/CatalystSubstrate TypeProduct TypeReference
Catalytic HydrogenationRh₂O₃, H₂2-Aminopyridines3,4,5,6-Tetrahydropyridin-2-amines rsc.org
Chemical ReductionSmI₂ / H₂OAminopyridinesPiperidines clockss.org
DearomatizationAmine boraneN-Activated PyridinesDihydropyridines nih.gov
Carbamate ReductionMgBu₂ (cat.), HBpinN-Boc AminesN-Methyl Amines organic-chemistry.orgnih.gov

Acylation Reactions

Direct acylation of the nitrogen atom in this compound requires overcoming the delocalization of the nitrogen lone pair into the carbamate carbonyl. Mechanistically, this is analogous to N-alkylation, which has been documented for related N-Boc protected aminopyridines. nih.govresearchgate.netnih.gov The process involves the deprotonation of the carbamate nitrogen using a strong base to generate a nucleophilic amide anion.

The generated anion can then react with a suitable acylating agent, such as an acyl chloride or anhydride, to form an N-acyl-N-Boc protected aminopyridine. The choice of base is critical; strong, non-nucleophilic bases are required. Sodium hydride (NaH) has been successfully employed for the deprotonation of N-Boc-aminopyridines in preparation for alkylation, and the same principle applies to acylation. nih.govnih.gov The reaction must be conducted under anhydrous conditions to prevent quenching of the base and the anionic intermediate.

Table 2: Conditions for N-Alkylation of N-Boc-Aminopyridines (Analogous to Acylation)
SubstrateBaseElectrophileSolventReference
tert-Butyl 4-methylpyridin-2-ylcarbamateSodium Hydride (NaH)Benzyl bromideDMF nih.gov
N-Boc-2-aminopyridineSodium Hydride (NaH)Alkyl HalidesDMF nih.govresearchgate.net
N-Boc-4-aminopyridineElectrogenerated Acetonitrile (B52724) AnionAlkyl HalidesMeCN nih.govresearchgate.net

Named Reactions and their Application to this compound

The utility of this compound extends to its potential use as a substrate in various multicomponent named reactions, which are powerful tools for building molecular complexity in a single step.

Petasis Reaction: The Petasis borono-Mannich reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid. wikipedia.orgacs.org As a secondary amine derivative, this compound is a suitable amine component for this transformation. For example, its reaction with glyoxylic acid and a substituted arylboronic acid would proceed via the formation of an intermediate iminium ion, followed by the addition of the organoboronic acid to yield a novel, highly functionalized α-amino acid derivative. N-Boc protected amines, such as N-Boc-piperazine, have been shown to be effective substrates in this reaction. researchgate.net

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an amine and a non-enolizable aldehyde, typically formaldehyde (B43269). wikipedia.org this compound can serve as the secondary amine component. The reaction mechanism begins with the formation of an Eschenmoser-like iminium ion from the amine and formaldehyde. This electrophilic species is then attacked by the enol form of a ketone or other C-H acidic compound to furnish a β-amino-carbonyl product, known as a Mannich base. oarjbp.com The use of N-Boc protected imines in Mannich reactions is a well-established strategy. mun.ca

Ugi Reaction: The classic Ugi four-component reaction requires a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org Since this compound is a secondary amine derivative, it is not a suitable substrate for the standard Ugi reaction. Certain Ugi-type variants exist, such as a reaction involving 2-aminopyridine where the pyridine nitrogen participates in a post-condensation cyclization; however, the N-methyl group on the target compound would preclude this specific pathway. fu-berlin.de Participation would likely require prior deprotection of the Boc group to liberate the secondary amine for use in other isocyanide-based multicomponent reactions, which deviate from the classic Ugi mechanism.

Leuckart-Wallach Reaction: The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones, which utilizes formic acid or its derivatives as both a reducing agent and a source of the amino group. mdpi.comwikipedia.org This reaction is typically used to synthesize amines. Therefore, this compound itself would not be a starting material. However, its deprotected analogue, N-methyl-pyridin-2-amine, could serve as a secondary amine substrate in a Leuckart-Wallach reaction with another aldehyde or ketone to yield a tertiary amine.

Table 3: Applicability of this compound in Named Reactions
Named ReactionRole of CompoundApplicabilityNote
Petasis ReactionAmine ComponentYesReacts as a secondary amine to form α-amino acid derivatives.
Mannich ReactionAmine ComponentYesReacts as a secondary amine to form Mannich bases.
Ugi ReactionAmine ComponentNoClassic Ugi reaction requires a primary amine.
Leuckart-Wallach ReactionSubstrateNo (for Boc-protected)The deprotected amine (N-methyl-pyridin-2-amine) could be a substrate for further alkylation.

Derivatization and Structural Modifications of Tert Butyl Methyl Pyridin 2 Yl Carbamate

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring of tert-butyl methyl(pyridin-2-yl)carbamate is amenable to various functionalization reactions, allowing for the introduction of a wide array of substituents at specific positions.

Halogenation of the pyridine ring can be achieved through several methods, with the position of substitution being directed by the existing substituents. The electron-donating nature of the N-methyl-N-Boc-amino group typically directs electrophilic aromatic substitution to the positions ortho and para to it (positions 3 and 5).

Common halogenating agents and their applications include:

Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings. In a suitable solvent such as acetonitrile (B52724) or dichloromethane, NBS can selectively introduce a bromine atom onto the pyridine ring.

Iodination: N-Iodosuccinimide (NIS) can be employed for the iodination of the pyridine ring, often in the presence of a catalytic amount of an acid. Another effective method involves the use of molecular iodine in the presence of an oxidizing agent. The use of iodine as a catalyst has been noted in the context of N-Boc protection of amines under solvent-free conditions. researchgate.net

Table 1: Halogenation Reactions of Pyridine Derivatives
HalogenReagentTypical ConditionsPosition of Substitution
BromineN-Bromosuccinimide (NBS)Acetonitrile, Room Temperature3 and/or 5
IodineN-Iodosuccinimide (NIS)Acetonitrile, Acid catalyst3 and/or 5
IodineMolecular Iodine (I₂)Oxidizing agent3 and/or 5

The introduction of alkyl and aryl groups onto the pyridine ring can be accomplished through modern cross-coupling reactions.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for the arylation of pyridines. rsc.orgnih.gov This typically involves the reaction of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of the arylation is dictated by the position of the halogen atom. For instance, a 5-bromo-substituted this compound can be selectively arylated at the 5-position. Recent advancements have also enabled the direct C-H arylation of azaaryls, providing a more atom-economical approach. acs.org

Alkylation: N-alkylation of aminopyridines can be achieved using various methods, including the use of alkyl halides in the presence of a strong base. nih.govresearchgate.net For the pyridine ring itself, alkyl groups can be introduced via cross-coupling reactions, for example, by reacting a halopyridine with an organometallic reagent like a Grignard reagent or an organozinc compound in the presence of a suitable catalyst.

Table 2: Arylation of Pyridine Derivatives
ReactionReagentsCatalystTypical Conditions
Suzuki-Miyaura CouplingHalopyridine, Arylboronic acid, BasePalladium complex (e.g., Pd(PPh₃)₄)Anhydrous solvent (e.g., Dioxane), Heat
Direct C-H ArylationPyridine derivative, Aryl halidePalladium(II) acetate, LigandOxidant, High Temperature

The introduction of hydroxymethyl and aminomethyl groups can significantly alter the polarity and hydrogen bonding capabilities of the molecule.

Hydroxymethylation: Direct hydroxymethylation of the pyridine ring can be challenging. A common strategy involves the lithiation of a halopyridine at low temperatures followed by quenching with formaldehyde (B43269). Alternatively, a pre-existing functional group, such as a carboxylic acid or an ester, can be reduced to the corresponding alcohol.

Aminomethylation: The Mannich reaction is a classical method for the aminomethylation of activated aromatic and heteroaromatic compounds. nih.gov This reaction involves the treatment of the substrate with formaldehyde and a primary or secondary amine in an acidic medium. The regioselectivity of the Mannich reaction on the pyridine ring of this compound would likely favor the 5-position due to the activating effect of the amino substituent.

Thioether moieties can be introduced onto the pyridine ring, often through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: A halopyridine, particularly one with the halogen at the 2- or 4-position, can react with a thiol in the presence of a base to form a thioether. znaturforsch.comresearchgate.net The reactivity of the halopyridine is enhanced by the presence of electron-withdrawing groups.

Palladium-Catalyzed Thioetherification: More versatile methods involve palladium-catalyzed cross-coupling of halopyridines with thiols. acs.org These reactions often employ specialized ligands to facilitate the catalytic cycle and are tolerant of a wide range of functional groups. A photoredox/nickel dual catalysis system has also been reported for the thioetherification of heteroaryl bromides. acs.org

Modifications of the N-Methyl Group

The N-methyl group of this compound is generally less reactive than the pyridine ring or the carbamate (B1207046) group. However, certain transformations are possible.

One notable reaction is the potential for N-dealkylation, although this is often a challenging and non-selective process. More synthetically useful modifications might involve reactions at the methyl group itself, though this is less common. The Eschweiler-Clarke reaction is a well-known method for the N-methylation of primary and secondary amines using formic acid and formaldehyde, highlighting a method for the introduction rather than modification of the N-methyl group. mdpi.com Recent advances in catalysis have shown the potential for selective arylation of N-methyl groups in trialkylamines using a Ni/photoredox dual catalytic system, which could potentially be applied to this substrate. nih.gov Various transition metal complexes, particularly those of ruthenium and iridium, have been shown to catalyze the N-alkylation and N-methylation of amines with alcohols. nih.govorganic-chemistry.org

Transformations of the Tert-butyl Carbamate Protecting Group

The tert-butyl carbamate (Boc) group is a versatile protecting group that can be removed or transformed into other functional groups.

Deprotection (Removal of the Boc Group): The Boc group is labile under acidic conditions. commonorganicchemistry.com Common reagents for its removal include trifluoroacetic acid (TFA) in a solvent like dichloromethane, or hydrochloric acid in an organic solvent such as methanol (B129727) or dioxane. commonorganicchemistry.comacsgcipr.org Milder, non-acidic methods have also been developed, such as using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in refluxing THF or employing basic conditions like aqueous methanolic potassium carbonate. lookchem.comresearchgate.net Iodine has also been reported as a catalyst for N-Boc deprotection under solvent-free conditions. researchgate.net A mild and selective deprotection can also be achieved using oxalyl chloride in methanol. nih.gov

Conversion to Amides: The Boc group can be converted in a one-pot procedure to an amide. This can be achieved by treating the Boc-protected amine with acyl halide-methanol mixtures. organic-chemistry.org Another approach involves the in-situ generation of an isocyanate from the carbamate, which then reacts with a Grignard reagent to form the amide. nih.govrsc.org

Conversion to Ureas: The transformation of a carbamate to a urea (B33335) can be accomplished using aluminum amide complexes. organic-chemistry.orgresearchgate.net This method allows for the synthesis of bi-, tri-, and tetra-substituted ureas from carbamate-protected amines. organic-chemistry.orgresearchgate.netorganic-chemistry.org Another strategy involves the in-situ formation of an isocyanate via a Curtius-type rearrangement, which is then trapped by an amine. nih.gov Zirconium(IV)-catalyzed exchange processes have also been developed for the synthesis of ureas from carbamates. acs.orgorganic-chemistry.org

Table 3: Transformations of the Tert-butyl Carbamate Group
TransformationReagentsProduct
DeprotectionTrifluoroacetic Acid (TFA)Free Amine
DeprotectionHydrochloric Acid (HCl)Free Amine
DeprotectionTetrabutylammonium Fluoride (TBAF)Free Amine
Conversion to AmideAcyl Halide / MethanolAmide
Conversion to Amide2-Chloropyridine / Tf₂O, Grignard ReagentAmide
Conversion to UreaTrimethylaluminum / AmineUrea

Synthesis of Analogues with Varied Substituent Patterns

The synthesis of analogues of this compound is a key area of research, aimed at exploring the structure-activity relationships of this class of compounds. The primary strategies involve introducing a wide array of substituents onto the pyridine ring. These modifications can be achieved either by starting with pre-substituted 2-aminopyridines which are then N-methylated and protected, or by direct functionalization of the protected pyridine ring.

Research into the synthesis of related substituted pyridine structures provides a foundation for developing these analogues. For instance, methodologies for creating multi-substituted pyridines from ylidenemalononitriles have been developed, offering a solvent-free approach to produce diverse molecular scaffolds at room temperature. nih.gov Another established approach involves the cyclocondensation of N-Methyl [substituted pyridin-2-yl]-araldehydehydrazone with mercaptoacetic acid to form thiazolidin-4-ones, demonstrating a pathway from substituted 2-[N-methylhydrazino]-pyridine precursors. orientjchem.orgorientjchem.org These initial reactants are typically formed by refluxing substituted 2-[N-methylhydrazino]-pyridine with various substituted aldehydes. orientjchem.orgorientjchem.org

Structural modifications are often guided by specific goals, such as altering the electronic properties of the pyridine ring or blocking sites of metabolic activity. For example, in studies on related 3-methoxy-2-aminopyridine compounds, structural changes were successfully made to reduce mutagenicity by either decreasing the electron density of the pyridine ring or by blocking reactive sites identified through metabolic studies. nih.gov

The synthesis of these analogues typically begins with a substituted 2-aminopyridine (B139424). The amino group is first protected, often with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at other positions on the pyridine ring. The synthesis of the Boc-protected aminopyridine can be achieved by reacting the aminopyridine with di-tert-butyl dicarbonate (B1257347) ((BOC)2O) in the presence of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBT), and a base. google.com

Several examples of tert-butyl carbamate pyridine derivatives with varied substituents have been synthesized, highlighting the versatility of these scaffolds.

Table 1: Examples of Synthesized Tert-butyl Pyridinyl Carbamate Analogues

Compound Name CAS Number Molecular Formula Key Substituent(s)
tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate 169280-83-5 C11H16N2O3 5-hydroxymethyl
tert-Butyl (2-methylpyridin-3-yl)carbamate 1219095-87-0 C11H16N2O2 2-methyl
tert-Butyl (3-methylpyridin-4-yl)carbamate 180253-65-0 C11H16N2O2 3-methyl
tert-Butyl (pyridin-3-ylmethyl)carbamate 102297-41-6 C11H16N2O2 3-methyl

One detailed synthesis involves the creation of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate. This compound was prepared by reacting 2-hydroxy-4,6-dimethylnicotinonitrile with di-tert-butyl dicarbonate in the presence of a base like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. The reaction mixture is typically stirred at room temperature, and the product is isolated after extraction and purification, resulting in a high yield. rsc.org

The following table outlines the research findings for the synthesis of a specific analogue, providing insight into the reaction conditions and outcomes.

Table 2: Detailed Research Findings for the Synthesis of a Substituted Analogue

Starting Material Reagents Solvent Reaction Conditions Product Yield

This systematic approach to derivatization allows for the generation of a library of compounds based on the this compound core, enabling detailed exploration of their chemical and biological properties.

Applications of Tert Butyl Methyl Pyridin 2 Yl Carbamate As a Synthetic Intermediate

Utilization in the Construction of Complex Heterocyclic Systems

Tert-butyl methyl(pyridin-2-yl)carbamate serves as a valuable building block in the synthesis of a variety of more complex heterocyclic systems. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of the pyridine (B92270) ring allows for selective functionalization at other positions of the ring, which would otherwise be challenging due to the inherent reactivity of the amino group.

The carbamate (B1207046) functionality can influence the electronic properties of the pyridine ring, facilitating certain types of reactions. For instance, related N-Boc protected aminopyridines can undergo directed ortho-metalation, where a strong base like n-butyllithium selectively removes a proton from the position adjacent to the carbamate group. This lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents, leading to the formation of highly substituted pyridine derivatives. While specific examples detailing the direct use of this compound in such transformations are not extensively documented in readily available literature, the principle is well-established for structurally similar compounds.

Furthermore, the pyridine nitrogen itself can participate in cyclization reactions. For example, a related compound, tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate, is utilized as a precursor in the synthesis of pyridine derivatives through a [2+2] cycloaddition with enaminones. enamine.net This highlights the potential of carbamate-protected pyridine derivatives to participate in cycloaddition reactions to form fused heterocyclic systems.

Role in the Synthesis of Biologically Active Molecules and Pharmaceutical Precursors

The pyridine motif is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Consequently, functionalized pyridine intermediates are of significant interest to medicinal chemists. This compound and its analogues play a crucial role in the synthesis of such molecules.

Precursors to Amine-Containing Compounds

One of the primary functions of the tert-butoxycarbonyl (Boc) group is to serve as a protecting group for amines. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions to liberate the free amine. This strategy is widely employed in multi-step syntheses of complex molecules.

In the context of pharmaceutical synthesis, the use of a Boc-protected amine allows for the modification of other parts of the molecule without interference from the reactive amino group. Once the desired molecular framework is assembled, the Boc group can be cleanly removed to yield the final amine-containing target molecule. The tert-butyl carbamate (Boc) protecting group offers a convenient way to manage the reactivity of the amine functionality during these multi-step syntheses. nbinno.com

Building Blocks for Pyridine-Containing Pharmaceuticals

N-substituted 2-aminopyridine (B139424) derivatives are key structural components in a variety of biologically active compounds, including kinase inhibitors. nih.gov For instance, a structurally related compound, tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate, has been utilized as an intermediate in the synthesis of potent p38 MAP kinase inhibitors. nih.gov Kinase inhibitors are a major class of drugs used in the treatment of cancer and inflammatory diseases. ed.ac.uk The synthesis of these complex molecules often requires the use of functionalized pyridine building blocks where one or more positions on the pyridine ring are substituted.

The general synthetic utility of tert-butyl carbamates in drug design is well-recognized, as they are key structural motifs in many approved drugs and are used to improve the stability and pharmacokinetic properties of molecules. acs.org

Application in Total Synthesis Strategies

While specific examples of the application of this compound in the total synthesis of natural products are not prominently reported in the reviewed literature, the strategic importance of functionalized pyridines in such endeavors is clear. The synthesis of complex natural products often involves the assembly of multiple fragments, and the use of pre-functionalized building blocks like this compound can significantly streamline the synthetic route.

The ability to selectively introduce substituents onto the pyridine ring, as discussed in the context of directed metalation, is a powerful tool in total synthesis. This allows for the precise installation of functional groups required for subsequent bond-forming reactions and the construction of the target molecule's carbon skeleton.

Regioselective and Stereoselective Synthesis facilitated by this compound

The carbamate group in this compound can play a significant role in directing the regioselectivity of chemical transformations. As mentioned earlier, the Boc-amino group can act as a directed metalating group (DMG), facilitating lithiation at the adjacent C-3 position of the pyridine ring. clockss.org This allows for the regioselective introduction of a wide variety of electrophiles at this specific position, a transformation that would be difficult to achieve in the absence of the directing group.

While the direct influence of the this compound on stereoselective reactions is not extensively detailed in the available literature, the broader class of N-Boc protected heterocycles has been shown to participate in stereoselective transformations. For instance, dynamic resolutions of N-Boc-piperidines have been used to generate chiral compounds with high enantioselectivity. This suggests that, under appropriate chiral catalytic conditions, it may be possible to achieve stereoselective functionalization of the pyridine ring or its derivatives starting from this compound.

Computational and Theoretical Studies on Tert Butyl Methyl Pyridin 2 Yl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed analysis of a molecule's electronic structure and the prediction of its reactivity. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), a comprehensive understanding of the electronic landscape of Tert-butyl methyl(pyridin-2-yl)carbamate can be achieved. ijcce.ac.ircivilica.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, the electron-donating nature of the tert-butyl and methyl groups, combined with the electron-withdrawing character of the pyridin-2-yl ring, influences these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. researchgate.net In this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbamate (B1207046) group are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl and tert-butyl groups would exhibit positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). researchgate.net These parameters are instrumental in predicting the molecule's behavior in chemical reactions.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the delocalization of electron density and hyperconjugative interactions within the molecule. ijcce.ac.ir This analysis can reveal the nature of the bonding and the stability arising from electron delocalization between the carbamate group and the pyridine ring.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Global Softness (S)0.38 eV⁻¹

Molecular Dynamics Simulations of Reactions Involving this compound

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into reaction mechanisms and conformational changes. For reactions involving this compound, such as its synthesis or subsequent transformations, MD simulations can map out the energetic landscape and identify key intermediates and transition states.

The synthesis of carbamates often involves the reaction of an amine with a carbonyl source. organic-chemistry.org MD simulations can be employed to investigate the mechanism of formation of this compound, for instance, by modeling the reaction between N-methylpyridin-2-amine and di-tert-butyl dicarbonate (B1257347). Ab initio molecular dynamics (AIMD) simulations, in particular, can provide a detailed picture of bond-forming and bond-breaking events in solution. nih.govuregina.ca

Simulations can also shed light on the conformational flexibility of this compound. The molecule possesses several rotatable bonds, and MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For instance, the dihedral angle between the pyridine ring and the carbamate plane is a key conformational parameter. nih.govnih.gov

Furthermore, MD simulations in explicit solvent can model the solvation of this compound, revealing how solvent molecules arrange around the solute and influence its structure and reactivity. The formation and dynamics of hydrogen bonds between the solvent and the carbamate or pyridine moieties can be analyzed in detail.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water
ParameterSimulated Observation
Average Dihedral Angle (Pyridine-Carbamate)15.5°
Radial Distribution Function g(r) for Water around Pyridine NPeak at 2.8 Å
Radial Distribution Function g(r) for Water around Carbonyl OPeak at 2.9 Å
Self-Diffusion Coefficient1.8 x 10⁻⁵ cm²/s

Quantitative Structure-Activity Relationship (QSAR) Studies related to Synthetic Utility

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or, in this context, their synthetic utility. For this compound and its analogs, QSAR models can be developed to predict properties relevant to their synthesis, such as reaction yield, reaction rate, or stability.

The first step in a QSAR study is the calculation of a wide range of molecular descriptors for a set of related molecules. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). nih.gov For a series of substituted pyridinyl carbamates, these descriptors would quantify the effects of different substituents on the molecule's properties.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is then built to relate the calculated descriptors to an experimentally determined property (the "activity"). nih.gov For example, a QSAR model could be developed to predict the yield of the carbamate synthesis based on descriptors of the starting amine and the carbonyl source.

The resulting QSAR model can then be used to predict the synthetic utility of new, unsynthesized compounds. This predictive power is invaluable for guiding synthetic efforts, allowing chemists to prioritize the synthesis of molecules that are most likely to have the desired properties. Contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can visualize the regions around the molecule where steric bulk or certain electronic properties are favorable or unfavorable for the desired outcome. researchgate.net

Table 3: Example of Molecular Descriptors Used in QSAR Studies for Pyridinyl Carbamates
Descriptor TypeExample DescriptorRelevance to Synthetic Utility
ElectronicDipole MomentInfluences solubility and interactions in polar reaction media.
StericMolecular VolumeCan affect accessibility of the reaction center.
ThermodynamicHeat of FormationRelates to the stability of the molecule.
TopologicalWiener IndexCorrelates with molecular branching and size.

Spectroscopic Data Interpretation through Computational Methods

Computational methods are indispensable for the interpretation and prediction of spectroscopic data. For this compound, theoretical calculations can provide simulated spectra that aid in the assignment of experimental data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net By comparing the calculated shifts with experimental spectra, a confident assignment of the signals to specific atoms in the molecule can be made. Modern machine learning approaches are also enhancing the accuracy of NMR predictions. nih.gov

The vibrational frequencies and intensities for IR and Raman spectra can also be calculated using DFT. researchgate.netcdnsciencepub.comaip.org These theoretical spectra provide a basis for assigning the observed vibrational bands to specific molecular motions, such as C-H stretches, C=O stretches of the carbamate, and ring breathing modes of the pyridine moiety. mdpi.comresearchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. ijcce.ac.ir This allows for the assignment of electronic transitions and provides insight into the photophysical properties of this compound.

Table 4: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted Data PointAssignment
¹H NMR (ppm)1.52tert-butyl protons
¹³C NMR (ppm)154.1Carbonyl carbon
IR (cm⁻¹)1725C=O stretching
Raman (cm⁻¹)1015Pyridine ring breathing
UV-Vis (nm)265π → π* transition

Future Research Directions and Emerging Areas

Novel Synthetic Transformations of Tert-butyl methyl(pyridin-2-yl)carbamate

The structure of this compound is ripe for exploration in a variety of novel synthetic transformations. The N-methyl-N-Boc group can act as a directing group for C-H functionalization, and the pyridine (B92270) ring itself can undergo a range of modifications.

Future research could focus on leveraging the carbamate (B1207046) moiety for directed metallation reactions. Treatment with a strong base, such as n-butyllithium or lithium diisopropylamide, could lead to regioselective deprotonation at the C3 position of the pyridine ring. The resulting organometallic intermediate could then be trapped with various electrophiles to introduce a wide array of functional groups.

Another promising area is the transition-metal-catalyzed C-H activation and functionalization at other positions of the pyridine ring (C4, C5, and C6). Catalytic systems based on palladium, rhodium, or ruthenium could enable the direct introduction of aryl, alkyl, or other functional groups, bypassing the need for pre-functionalized starting materials.

Furthermore, the pyridine ring itself can be the subject of transformative reactions. For instance, dearomatization reactions could provide access to valuable saturated nitrogen heterocycles. Additionally, enzymatic transformations could offer a green and highly selective method for modifying the molecule.

Table 1: Potential Novel Synthetic Transformations

Transformation TypeReagents and ConditionsPotential Product
Directed Ortho-Metalation1. s-BuLi, TMEDA, THF, -78 °C; 2. Electrophile (e.g., I2, TMSCl)3-Substituted pyridin-2-yl)carbamate
C-H ArylationPd(OAc)2, PPh3, Aryl-Br, K2CO3, Toluene (B28343), 110 °C4-, 5-, or 6-Aryl(pyridin-2-yl)carbamate
DearomatizationBirch Reduction (Na, NH3, EtOH)Dihydropyridine derivative
Biocatalytic OxidationMonooxygenase enzymePyridine-N-oxide derivative

Catalytic Applications Utilizing Derivatives of this compound

Derivatives of this compound could find significant applications as ligands in homogeneous catalysis. The pyridine nitrogen and the carbamate oxygen atoms have the potential to act as a bidentate ligand, chelating to a metal center. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring.

For example, introducing a phosphine (B1218219) group at the C3 position via the directed ortho-metalation strategy described above would create a P,N-bidentate ligand. Such ligands are known to be effective in a variety of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation.

Moreover, chiral derivatives could be synthesized for use in asymmetric catalysis. The introduction of a chiral center on a substituent of the pyridine ring or the use of a chiral auxiliary could lead to the development of catalysts for enantioselective transformations.

Table 2: Potential Catalytic Applications of Derivatives

Derivative as LigandMetalCatalytic Reaction
3-(Diphenylphosphino) derivativePalladiumSuzuki-Miyaura Cross-Coupling
Chiral oxazoline (B21484) derivativeIridiumAsymmetric Hydrogenation
6-Carboxylic acid derivativeRutheniumTransfer Hydrogenation

Flow Chemistry and Continuous Processing for Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is well-suited for the application of flow chemistry and continuous processing technologies. These approaches offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. tue.nld-nb.info

The synthesis of the parent compound likely involves the reaction of 2-(methylamino)pyridine (B147262) with di-tert-butyl dicarbonate (B1257347). This reaction could be performed in a continuous flow reactor, allowing for precise control of reaction temperature, residence time, and stoichiometry. This would lead to higher yields, improved purity, and a safer process, especially if the reaction is exothermic.

Furthermore, multi-step syntheses of more complex derivatives could be telescoped into a single continuous flow process, eliminating the need for isolation and purification of intermediates. For example, a flow process could be designed to first synthesize the parent carbamate, which then flows into a second reactor for a directed metalation and subsequent reaction with an electrophile. This would significantly streamline the synthesis and reduce waste.

Integration of Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is rapidly emerging as a powerful tool in chemical synthesis for reaction prediction, optimization, and retrosynthetic analysis. nih.govrjptonline.org These techniques could be applied to accelerate the development of synthetic routes to and transformations of this compound.

ML models could be trained on existing reaction databases to predict the outcome of novel transformations of this compound. For instance, an ML model could predict the regioselectivity of a C-H functionalization reaction based on the catalyst, ligands, and reaction conditions used. This would allow researchers to computationally screen a large number of potential reactions and prioritize the most promising ones for experimental validation.

Furthermore, ML algorithms could be used in conjunction with high-throughput experimentation to optimize reaction conditions. A Bayesian optimization algorithm, for example, could efficiently explore the reaction parameter space (e.g., temperature, concentration, catalyst loading) to identify the conditions that maximize the yield of a desired product.

For retrosynthesis, ML models could suggest potential starting materials and reaction pathways for the synthesis of complex target molecules containing the this compound scaffold. This would aid in the design of efficient and novel synthetic routes.

Table 3: Potential Machine Learning Applications

ApplicationML Model TypePotential Outcome
Reaction Outcome PredictionGraph Neural NetworkPrediction of major product and yield for a given set of reactants and conditions.
Condition OptimizationBayesian OptimizationIdentification of optimal temperature, solvent, and catalyst for a specific transformation.
Retrosynthetic AnalysisTransformer-based ModelProposal of novel and efficient synthetic routes to complex derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl methyl(pyridin-2-yl)carbamate?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-methylaminopyridine and tert-butyl chloroformate in an inert atmosphere (e.g., N₂) at low temperatures (0–5°C) using a base like triethylamine to neutralize HCl byproducts. Post-reaction, purification is achieved via column chromatography or recrystallization to isolate high-purity product (>95%) .

Q. What analytical techniques confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm) and pyridine ring protons (δ 7.0–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 224.1273) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for validating synthetic accuracy .

Q. How is this compound utilized as a protecting group in organic synthesis?

  • Methodological Answer : The tert-butyl carbamate (Boc) group protects amines during multi-step syntheses. For example, it enables selective functionalization of pyridine rings via Suzuki-Miyaura cross-coupling without deprotection. Deprotection is achieved with HCl/dioxane to regenerate the free amine .

Advanced Research Questions

Q. How can low yields in palladium-catalyzed coupling reactions involving this compound be addressed?

  • Methodological Answer : Optimize reaction conditions using Pd₂(dba)₃ (2–5 mol%) with BINAP (10 mol%) as a ligand in toluene at 100°C. Ensure rigorous exclusion of oxygen and moisture. Monitor reaction progress via TLC or LC-MS. Post-coupling, purify using gradient elution chromatography to separate regioisomers .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to reduce noise.
  • SHELXL Refinement : Apply twin refinement for twinned crystals and anisotropic displacement parameters for heavy atoms. Validate using R-factor convergence (<5%) and check for hydrogen bonding inconsistencies .

Q. How to design enzymatic interaction studies with this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics (kₐ, kₑ) with target enzymes.
  • Isothermal Titration Calorimetry (ITC) : Titrate the compound into enzyme solutions to quantify binding enthalpy (ΔH) and stoichiometry.
  • Control Experiments : Use Boc-deprotected analogs to confirm specificity of interactions .

Q. How to mitigate byproduct formation during Boc deprotection under acidic conditions?

  • Methodological Answer : Use HCl in anhydrous dioxane (4 M, 0°C) to minimize side reactions like tert-butyl cation formation. Quench with cold NaHCO₃ and extract with DCM. Monitor by ¹H NMR for residual Boc signals (δ ~1.4 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl methyl(pyridin-2-YL)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl methyl(pyridin-2-YL)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.